N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
描述
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c21-17-8-6-16(7-9-17)14-22-20(29)27-12-10-26(11-13-27)15-19-23-24-25-28(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULSWVITXCNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 422.55 g/mol. The compound features a piperazine core substituted with a fluorobenzyl and a tetrazole moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The tetrazole ring is known to enhance the binding affinity to biological targets due to its ability to mimic carboxylic acids, potentially influencing receptor activity and enzyme inhibition.
Neuropharmacological Effects
Piperazine derivatives have also been reported to exhibit neuropharmacological effects, including anxiolytic and antidepressant activities. This is attributed to their interaction with serotonin receptors and other neurotransmitter systems . Future studies could elucidate whether this compound shares these properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the fluorobenzyl and tetrazole groups. Detailed synthetic routes are essential for optimizing yield and purity, which directly impact biological testing.
Study 1: Antitumor Efficacy
A study focusing on structurally similar compounds demonstrated that modifications in the piperazine structure significantly affected cytotoxicity against various cancer cell lines. The introduction of a tetrazole group was found to enhance potency against certain tumor types .
Study 2: Neuropharmacological Assessment
Another investigation assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. Compounds exhibiting structural similarities to this compound showed reduced anxiety levels, suggesting potential therapeutic applications in psychiatric disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H31FN6 |
| Molecular Weight | 422.55 g/mol |
| Antitumor Activity | Potential (based on analogs) |
| Neuropharmacological Effects | Anxiolytic activity (similar compounds) |
| Study | Findings |
|---|---|
| Study 1: Antitumor Efficacy | Enhanced cytotoxicity in cancer cell lines |
| Study 2: Neuropharmacological Assessment | Reduced anxiety-like behavior in rodents |
化学反应分析
Nucleophilic Substitution Reactions
The piperazine ring’s secondary amine groups are susceptible to alkylation or acylation. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form tertiary amines .
-
Acylation : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .
Table 1: Example Alkylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C, 12 h | N-methylpiperazine derivative | ~75% | |
| Benzyl bromide | NaH, THF, reflux, 6 h | N-benzylpiperazine derivative | ~68% |
Electrophilic Aromatic Substitution
The 4-fluorobenzyl and phenyltetrazole groups participate in halogenation or nitration. For instance:
-
Nitration : The tetrazole’s aromatic ring undergoes nitration at the meta position under HNO₃/H₂SO₄.
-
Halogenation : Fluorine substituents direct electrophilic attacks to specific positions on the benzyl group.
Coupling Reactions
The tetrazole moiety facilitates cross-coupling reactions:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides modifies the tetrazole’s substituents .
-
Click Chemistry : The tetrazole’s nitrogen atoms participate in cycloaddition reactions with alkynes under Cu(I) catalysis .
Table 2: Coupling Reaction Parameters
| Reaction Type | Catalyst | Substrate | Temperature | Time | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂/Xantphos | 4-bromophenyl derivative | 100°C | 24 h | |
| Click Chemistry | CuI, TBTA | Propargyl alcohol | RT | 1 h |
Hydrolysis and Degradation
-
Carboxamide Hydrolysis : The amide bond hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions to form carboxylic acid and amine byproducts .
-
Tetrazole Ring Stability : Resists hydrolysis under physiological conditions but degrades in concentrated HNO₃.
Redox Reactions
-
Reduction : The tetrazole ring can be reduced with LiAlH₄ to form a primary amine .
-
Oxidation : Piperazine’s tertiary amines oxidize to N-oxides using mCPBA (meta-chloroperbenzoic acid) .
Biological Interactions
The tetrazole group mimics carboxylate bioisosteres, enabling interactions with enzymes via hydrogen bonding and electrostatic forces . For example:
-
Serotonergic Pathway Modulation : Anxiolytic activity in Swiss mice via 5-HT₁A receptor binding .
-
Glutamate Transporter Modulation : Acts as a positive allosteric modulator (PAM) for EAAT2/EAAT1 transporters .
Table 3: Biological Activity Data
| Assay | EC₅₀/IC₅₀ | Target | Source |
|---|---|---|---|
| Elevated Plus Maze | 10 µM | 5-HT₁A receptor | |
| EAAT2 Uptake | 0.02 nM | Glutamate Transporter |
Synthetic Modifications
Key steps in derivatization include:
相似化合物的比较
Comparison with Structurally Similar Compounds
Piperazine-Tetrazole Carboxamide Derivatives
N-phenethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS: 1049434-96-9)
- Structure : Replaces the 4-fluorobenzyl group with a phenethyl chain.
- Molecular Weight : 391.5 g/mol (vs. ~387.4 g/mol for the target compound, assuming similar substituents).
N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS: 1049412-57-8)
- Structure : Substitutes the phenyltetrazole with a 4-methoxyphenyltetrazole and uses an ethyl group instead of 4-fluorobenzyl.
- Molecular Weight : 345.40 g/mol.
- Key Differences : The methoxy group enhances electron-donating properties, which could influence metabolic stability compared to the fluorine-containing analog .
Piperazine-Based Compounds with Varied Aromatic Substituents
4-Hydroxyquinazoline Derivatives (A25–A30)
- Examples :
- A25: N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
- A29: N-(4-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
- Key Differences: These compounds replace the tetrazole with a 4-hydroxyquinazoline scaffold.
Compound 21 (From )
- Structure: 2-((4-fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one.
- Key Differences: Integrates a pyrimidinone ring and tetrazole-thioether linkage, differing in core pharmacophore but retaining fluorophenyl and phenyltetrazole motifs. This structural variation may shift activity toward E6/p53 inhibition in cervical cancer models .
Structural and Pharmacological Data Table
Key Research Findings
- Synthetic Flexibility : The 4-fluorobenzylpiperazine fragment is a versatile building block for kinase inhibitors, as demonstrated in tyrosine kinase inhibitor studies .
- Role of Fluorine: Fluorine in the 4-fluorobenzyl group enhances metabolic stability and binding affinity through electronegative and hydrophobic effects, contrasting with non-fluorinated analogs like the phenethyl derivative .
- Tetrazole vs. Quinazoline : Tetrazole-containing compounds (e.g., target molecule) may exhibit different selectivity profiles compared to quinazoline-based analogs due to divergent hydrogen-bonding and steric interactions .
常见问题
Basic Research Questions
Q. How can synthetic yield be optimized for N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?
- Methodological Answer : Utilize a two-step approach involving (1) coupling 1-(4-fluorobenzyl)piperazine with benzoyl chloride derivatives in dichloromethane (DCM) using DIEA as a base (70–80% yield) , and (2) introducing the tetrazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under aqueous/organic biphasic conditions . Purification via silica gel chromatography (ethyl acetate/hexane) enhances purity (>95%) .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer : Employ X-ray crystallography to resolve the piperazine-tetrazole core (as demonstrated in piperazine carbothioamide derivatives ). Complement with ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration, focusing on fluorophenyl protons (δ 7.00–7.32 ppm) and piperazine methylene signals (δ 2.47–3.82 ppm) . HRMS (ESI+) validates molecular weight within ±2 ppm error .
Q. How should in vitro biological activity screening be designed?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase I/II ) at 1–100 µM concentrations. Use fluorescence polarization for binding affinity (Kd) or MTT assays for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., acetazolamide for CA inhibition ) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can contradictions in reported enzyme inhibition data be resolved?
- Methodological Answer : Cross-validate assay conditions: (1) Ensure consistent pH (e.g., 7.4 for CA assays ), (2) Verify compound purity via HPLC (>98%), and (3) Control for solvent interference (DMSO ≤0.1%). If discrepancies persist, conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving false positives from fluorescence artifacts .
Q. What computational strategies predict target binding modes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., WDR5 ). Parameterize the tetrazole group for polar interactions and fluorophenyl for hydrophobic contacts. Validate with MD simulations (GROMACS) over 100 ns to assess binding stability . Compare results with SAR data from analogs .
Q. How to design SAR studies for fluorophenyl and tetrazole substituents?
- Methodological Answer : Synthesize derivatives with:
- Fluorophenyl : Replace 4-F with Cl, OCH₃, or CF₃ to probe steric/electronic effects .
- Tetrazole : Substitute 1-phenyl with alkyl/heteroaryl groups to modulate solubility and π-stacking .
Evaluate changes in IC₅₀ (enzyme assays) and logP (HPLC) to correlate substituents with activity/pharmacokinetics .
Q. What protocols ensure compound stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal : Heat to 40°C for 30 days (monitor degradation via HPLC) .
- Hydrolytic : Incubate in PBS (pH 7.4/5.0) and analyze by LC-MS for hydrolytic cleavage of the carboxamide bond .
Use cryopreservation (-80°C, argon atmosphere) for long-term storage .
Q. Which methods separate enantiomers of chiral intermediates?
- Methodological Answer : Apply chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) to resolve stereoisomers of intermediates like 1-(2-fluorobenzyl)piperazine . Alternatively, use supercritical fluid chromatography (SFC) with CO₂/MeOH for higher throughput . Confirm enantiopurity via optical rotation ([α]D²⁵) and NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
